Product packaging for 6-Pyridin-2-ylpyrazin-2-amine(Cat. No.:)

6-Pyridin-2-ylpyrazin-2-amine

Cat. No.: B8602475
M. Wt: 172.19 g/mol
InChI Key: ILGPBGWFUNYHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Pyridin-2-ylpyrazin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of nitrogen-containing heterocycles, which are fundamental structures in the development of bioactive molecules . Compounds featuring pyrazine and pyridine rings are frequently investigated as potential modulators of biological targets, such as ion channels . Research into analogous pyrimidine and pyrazine derivatives has shown that such structures can possess a range of biological activities, including anticancer and antibacterial properties . The specific applications and mechanism of action for this compound are subject to ongoing research. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4 B8602475 6-Pyridin-2-ylpyrazin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-pyridin-2-ylpyrazin-2-amine

InChI

InChI=1S/C9H8N4/c10-9-6-11-5-8(13-9)7-3-1-2-4-12-7/h1-6H,(H2,10,13)

InChI Key

ILGPBGWFUNYHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 6 Pyridin 2 Ylpyrazin 2 Amine and Its Analogs

Established Synthetic Pathways for N-(Pyridin-2-yl)pyrazin-2-amine Structures

The construction of the core N-(pyridin-2-yl)pyrazin-2-amine framework relies on several established synthetic methodologies, including palladium-catalyzed coupling reactions, condensation reactions, and one-pot syntheses.

Palladium-Catalyzed Coupling Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of the C-N bond linking the pyrazine (B50134) and pyridine (B92270) rings. The Buchwald-Hartwig amination is a prominent example of this approach. nih.gov This reaction typically involves the coupling of a halo-pyrazine with an aminopyridine in the presence of a palladium catalyst, a suitable ligand, and a base. For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base in refluxing toluene. nih.gov This method offers good to moderate yields, ranging from 27% to 82%. nih.gov

Similarly, palladium catalysts like palladium(II) acetate (B1210297) [Pd(OAc)2] are employed in coupling reactions, such as the synthesis of 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine from 6-methylpyrazin-2-amine (B1313810) and 4-aminopyridine. vulcanchem.com These reactions are typically carried out under Buchwald-Hartwig conditions in a solvent like dioxane at elevated temperatures (100–120°C) for 12–24 hours. vulcanchem.com The choice of ligand and base is critical for the reaction's success, influencing both yield and reaction time.

Table 1: Examples of Palladium-Catalyzed Synthesis of N-(Pyridin-yl)pyrazin-amine Analogs
Starting Material 1Starting Material 2Catalyst/LigandBaseSolventProductYield (%)
4-(pyridin-3-yl)pyrimidin-2-amineAryl bromidePdCl2(PPh3)2 / XantphosNaOtBuTolueneN-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine27-82 nih.gov
6-Methylpyrazin-2-amine4-AminopyridinePd(OAc)2-Dioxane6-Methyl-N-(pyridin-4-yl)pyrazin-2-amine- vulcanchem.com
2-Amino-4-chloro-6-methylpyridine3-Pyridineboronic acidPdCl2(PPh3)2Na2CO3Acetonitrile/Water4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine74 nih.gov

Condensation Reactions for Pyrazine-Pyridine Moiety Formation

Condensation reactions provide an alternative route to the pyrazine-pyridine backbone. These reactions often involve the cyclization of appropriately substituted precursors. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the acid-catalyzed reaction of enaminones with 5-aminopyrazoles. beilstein-journals.org This process involves the formation of a new enaminone intermediate, followed by condensation and cyclization to yield the desired fused heterocyclic system. beilstein-journals.org

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. mdpi.com For instance, the one-pot multi-component reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with various aldehydes and α-keto-nitriles under microwave irradiation has been shown to be an efficient method for preparing pyrazolo[3,4-b]pyridine derivatives. mdpi.com

One-Pot Synthetic Approaches to Biheteroaryl Amines

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods have been developed for the synthesis of biheteroaryl amines. A notable example is the base-catalyzed three-component reaction of ynals, isocyanates, and amines to produce highly substituted pyridine derivatives. organic-chemistry.org This metal-free approach offers an environmentally benign and cost-effective route to functionalized pyridines. organic-chemistry.org

Another efficient one-pot strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by treatment in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. beilstein-journals.org This method has demonstrated good yields, reaching up to 81% for certain derivatives. beilstein-journals.org Furthermore, ultrasound irradiation has been utilized to promote the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, offering advantages such as shorter reaction times and excellent yields. nih.gov

Advanced Strategies for Structural Diversification of the 6-Pyridin-2-ylpyrazin-2-amine Core

Once the core this compound scaffold is in hand, various advanced synthetic strategies can be employed to introduce structural diversity. This is crucial for fine-tuning the molecule's properties for specific applications.

Cross-Coupling Methodologies for Aryl/Heteroaryl Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are widely used to introduce aryl or heteroaryl substituents onto the core structure. organic-chemistry.orgacs.org The Suzuki coupling, for example, allows for the straightforward preparation of a wide range of heterobiaryl products by reacting heterocyclic carboxylic acids with arylboronic acids. organic-chemistry.org This method has been successfully applied to pyridines, pyrimidines, and pyrazines. organic-chemistry.org

The Negishi coupling has also been effectively used to assemble various triazine-heteroaryl analogues. acs.org These C-C bond formation reactions are instrumental in creating diverse libraries of compounds for biological screening. nih.gov For instance, a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via Suzuki cross-coupling reactions of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids, yielding products in moderate to good yields (37–72%). mdpi.com

Table 2: Diversification via Cross-Coupling Reactions
Core StructureCoupling PartnerCatalystReaction TypeProductYield (%)
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl boronic acids/pinacol estersPd(PPh3)4Suzuki5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives37-72 mdpi.com
Heterocyclic carboxylic acidsArylboronic acidsPalladiumSuzuki (decarbonylative)Heterobiaryl productsVery good organic-chemistry.org
2-Heterocyclic organozinc reagentsAryl chloridesPd2(dba)3 / X-PhosNegishi2-Aryl-substituted pyridines and thiophenesHigh organic-chemistry.org

Intramolecular Cyclization Approaches to Related Scaffolds

Intramolecular cyclization reactions offer a powerful strategy for constructing more complex, rigid, and related heterocyclic scaffolds from precursors derived from this compound. These reactions can lead to the formation of fused ring systems with unique three-dimensional structures. For example, the intramolecular trapping of ketenes generated from enamine-dioxinones has been used to synthesize 6-substituted-4-hydroxy-2-pyridinones in good yields. organic-chemistry.org

Silver-catalyzed cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines is another effective method for generating imidazo[1,2-a]pyridines under mild conditions. researchgate.net This approach highlights the utility of transition metals other than palladium in facilitating complex cyclizations. Furthermore, transition-metal-free intramolecular redox cyclization reactions have been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, proceeding through a key 2-nitrosobenzaldehyde intermediate. rsc.org These methods demonstrate the versatility of intramolecular cyclization in creating a diverse range of heterocyclic structures from simple starting materials.

Derivatization from Substituted Pyridine and Pyrazine Precursors

The construction of the this compound scaffold is predominantly achieved through modern cross-coupling reactions, which allow for the direct formation of the pivotal carbon-carbon bond between the pyridine and pyrazine rings. The choice of precursors is crucial, typically involving a pyrazine core, which is then coupled with a suitable pyridine derivative.

A common and effective strategy employs a pre-functionalized pyrazine, such as 2-amino-6-chloropyrazine (B134898) or its bromo- and iodo-analogs, as a key starting material. nih.gov The halogen atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this approach, the halogenated pyrazine is reacted with a pyridine-2-boronic acid or its ester equivalent. This method is highly versatile, allowing for the introduction of various substituents on either heterocyclic ring by selecting the appropriately derivatized precursors. nih.gov

For instance, the synthesis of analogs can begin with 2-amino-6-chloropyrazine, which can undergo bromination to introduce an additional reactive site if needed. nih.gov Palladium-catalyzed Suzuki reactions can then be performed to introduce the desired pyridine group at the 6-position. nih.gov A similar strategy can be applied to create a diverse library of analogs by varying the substituents on the pyridine boronic acid.

Another powerful method is the Buchwald-Hartwig amination, which forms the amine linkage. While often used to append amines to aryl halides, variations of C-N coupling strategies can also be envisioned for building related structures.

The synthesis of analogs isn't limited to a single coupling strategy. A one-pot Masuda borylation followed by a Suzuki-Miyaura coupling has been successfully employed to synthesize the analog 6-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-amine, yielding a green-brown solid. rsc.org This highlights the modularity of these synthetic routes, where different heterocyclic systems can be coupled to the pyrazine-2-amine core. rsc.org

Furthermore, derivatization can occur at the amino group of the pyrazine ring or by modifying the pyridine ring before the coupling step. For example, N-alkylation of the aminopyrazine precursor can be performed prior to the main coupling reaction to generate more complex analogs. acs.org The synthesis of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives from 2-amino, 6-chloro, pyridines serves as an example of building diaryl amino pyridine structures through similar coupling principles. researchgate.net

The following table summarizes representative synthetic approaches for coupling pyridine and pyrazine precursors.

Pyrazine PrecursorPyridine PrecursorCoupling MethodCatalyst/ReagentsProduct TypeRef
2-Amino-6-chloropyrazinePyridine-2-boronic acidSuzuki-MiyauraPalladium catalyst, Base6-(Pyridin-2-yl)pyrazin-2-amine analogs nih.gov
2-Amino-5-bromo-6-chloropyrazineArylboronic acidSelective SuzukiPalladium catalyst, Base5-Aryl-6-(pyridin-2-yl)pyrazin-2-amine analogs nih.gov
2-Aminopyrazine2-BromopyridineBuchwald-HartwigPalladium catalyst, Ligand, Base6-(Pyridin-2-yl)pyrazin-2-amine researchgate.net
2-Aminopyrazine3-Azaindole (for pyrrolopyridine)Masuda Borylation/SuzukiIridium catalyst (for borylation), Pd catalyst (for coupling)6-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-amine rsc.org
2-Amino-6-chloropyridinePropargylamineNucleophilic SubstitutionBaseN-(Prop-2-yn-1-yl)pyridin-2-amine (Precursor for derivatization) researchgate.net

Exploration of Environmentally Benign and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridine and pyrazine derivatives. researchgate.netnih.gov The goal is to develop protocols that are more efficient, use less hazardous materials, and are environmentally sustainable. nih.gov

One key area of development is the use of greener solvents. Traditional syntheses often rely on volatile organic compounds (VOCs). Research has shown that eco-sustainable solvents, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be effective replacements, in some cases improving reaction yields and simplifying reaction conditions. mdpi.com For related heterocyclic syntheses, the use of water as a solvent has also been explored, representing a significant step towards a more environmentally benign process. researchgate.net

The choice of catalyst is another focus of sustainable synthesis. An indium triflate-catalyzed domino reaction has been reported as an efficient and eco-friendly one-pot method for synthesizing related 2-pyridone frameworks. rsc.org Such catalysts are often reusable and can operate under milder conditions than traditional reagents. rsc.org The development of metal-free reaction conditions, such as the use of iodine and tert-butyl hydroperoxide (TBHP) to promote C-C bond cleavage in the synthesis of N-(Pyridin-2-yl)amides, also contributes to greener chemistry by avoiding heavy metal waste.

Furthermore, enhancing reaction efficiency through one-pot reactions and multicomponent reactions minimizes waste by reducing the number of intermediate purification steps. nih.gov These strategies, combined with the use of alternative energy sources like microwave irradiation, can lead to shorter reaction times and reduced energy consumption. nih.gov While not yet specifically detailed for this compound in the reviewed literature, these green protocols are widely applicable to the synthesis of pyridine-based molecular frameworks and represent the future direction for the production of these compounds. nih.gov

The table below compares conventional and green approaches for the synthesis of related heterocyclic compounds.

FeatureConventional MethodGreen/Sustainable AlternativeBenefitRef
Solvent Toluene, Dichloromethane (DCM)Water, Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF)Reduced toxicity and environmental impact researchgate.netmdpi.com
Catalyst Stoichiometric reagents, some heavy metalsReusable catalysts (e.g., Indium triflate), Metal-free systems (e.g., I2/TBHP), Green catalystsReduced waste, lower cost, milder conditions nih.govrsc.org
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasonic productionFaster reactions, lower energy consumption nih.gov
Process Multi-step synthesis with workup at each stageOne-pot reactions, Multicomponent reactionsHigher atom economy, less solvent waste nih.gov
Reaction Type Traditional cross-couplingDomino reactions, C-H activationIncreased efficiency, novel bond formations rsc.orgnih.gov

Reactivity Profiles and Derivatization Strategies of the 6 Pyridin 2 Ylpyrazin 2 Amine Core

Aminopyrazine Reactivity and Functionalization

The aminopyrazine moiety is an electron-rich system, where the amino group significantly influences the reactivity of the pyrazine (B50134) ring. The amino group acts as a powerful electron-donating group, activating the ring towards certain transformations and directing the position of substitution.

The exocyclic amino group itself is a primary site for functionalization. It can undergo a variety of reactions common to primary aromatic amines, including acylation, alkylation, and formation of Schiff bases. For instance, reactions with acyl chlorides or anhydrides can furnish the corresponding amides. The acid-catalyzed cyclocondensation of 2-aminopyrazine with aqueous formaldehyde has been shown to lead to the formation of 1,3,5-triaryl-1,3,5-hexahydrotriazines researchgate.net.

Furthermore, the amino group activates the pyrazine ring towards electrophilic substitution. Halogenation of 2-aminopyrazine, for example, can be controlled to produce either mono- or di-halogenated products in high yields, depending on the stoichiometry of the halogenating agent. Microwave-assisted reactions in acetonitrile have proven effective for preparing 2-amino-5-bromopyrazine and 2-amino-3,5-dibromopyrazine thieme.de. These halogenated derivatives are versatile intermediates for further modifications, such as cross-coupling reactions.

The table below illustrates typical functionalization reactions of the 2-aminopyrazine core.

Reaction TypeReagent/ConditionsProduct TypeYieldReference
BrominationN-Bromosuccinimide (1 equiv), MeCN, MW2-Amino-5-bromopyrazineExcellent thieme.de
DibrominationN-Bromosuccinimide (2 equiv), MeCN, MW2-Amino-3,5-dibromopyrazineExcellent thieme.de
CyclocondensationAqueous Formaldehyde, Acid Catalyst1,3,5-Tris(pyrazin-2-yl)-1,3,5-hexahydrotriazineN/A researchgate.net
AmidationAcetic Anhydride2-AcetamidopyrazineN/A imist.ma

Pyridine (B92270) Nitrogen Reactivity and Functionalization

The nitrogen atom of the pyridine ring is a key site of reactivity. As a Lewis base, it can be protonated, alkylated, or oxidized. The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is available for reaction with electrophiles researchgate.net.

Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid wikipedia.org. The formation of the N-oxide has profound effects on the reactivity of the pyridine ring scripps.eduyoutube.combohrium.com:

It activates the C2 and C4 positions for both nucleophilic and electrophilic attack.

The N-oxide oxygen can act as a nucleophile.

It alters the directing effects for electrophilic substitution, making the C4 position particularly susceptible.

This modification is a common strategy to achieve substitution patterns that are difficult to access with the parent pyridine. For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines wikipedia.org. The N-oxide can later be deoxygenated to restore the pyridine ring if desired youtube.com.

The pyridine nitrogen can also be quaternized by reaction with alkyl halides, forming pyridinium salts. This process increases the electron deficiency of the ring, making it even more susceptible to nucleophilic attack nih.gov.

ReactionReagentProductKey Feature
N-OxidationPeroxybenzoic AcidPyridine N-oxideActivates C2/C4 positions
N-AlkylationAlkyl Halide (e.g., MeI)N-Alkylpyridinium SaltIncreases ring electrophilicity
ProtonationStrong Acid (e.g., HCl)Pyridinium SaltDeactivates ring to electrophilic attack

Electrophilic and Nucleophilic Substitutions on Pyrazine and Pyridine Rings

The pyrazine and pyridine rings in the 6-pyridin-2-ylpyrazin-2-amine core have distinct susceptibilities to substitution reactions due to the differing electron densities of their carbon atoms.

Pyridine Ring: The pyridine ring is generally considered electron-deficient compared to benzene, making it resistant to electrophilic aromatic substitution (EAS) researchgate.net. When EAS does occur, it requires harsh conditions and proceeds preferentially at the C3 and C5 positions, as attack at C2, C4, or C6 leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom nih.gov. Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2, C4, and C6 positions. A leaving group at these positions is readily displaced by nucleophiles researchgate.netwikipedia.org.

Pyrazine Ring: The pyrazine ring is even more electron-deficient than pyridine due to the presence of a second nitrogen atom. This makes it extremely resistant to EAS. However, the presence of the strong electron-donating amino group at the C2 position in this compound counteracts this deactivation to some extent, directing electrophiles to the positions ortho and para to the amino group (C3 and C5). As seen with halogenation, substitution at the C5 position is common thieme.de. Nucleophilic substitution on a pyrazine ring is generally facile if a good leaving group is present.

The table below summarizes the preferred positions for substitution on the two rings.

RingSubstitution TypePreferred PositionsRationale
PyridineElectrophilic (EAS)C3', C5'Avoids placing a positive charge on the ring nitrogen in the intermediate nih.gov.
PyridineNucleophilic (NAS)C2', C4', C6'Stabilizes the negative charge of the Meisenheimer intermediate on the ring nitrogen researchgate.net.
AminopyrazineElectrophilic (EAS)C3, C5Directed by the strong electron-donating amino group.
AminopyrazineNucleophilic (NAS)C3, C5, C6Inherently electron-deficient ring; requires a leaving group.

Post-Synthetic Modification and Elaborations of this compound Derivatives

Once the core scaffold is assembled, a multitude of reactions can be employed to introduce further chemical diversity. These modifications can target substituents on the rings, the functional groups themselves, or the aromatic nature of the rings.

Substitution Reactions on Aryl/Heteroaryl Moieties

A common strategy in medicinal chemistry involves introducing halogen atoms onto the heterocyclic core, which then serve as handles for transition metal-catalyzed cross-coupling reactions. For a derivative like 6-(5-bromopyridin-2-yl)-5-bromopyrazin-2-amine, both bromine atoms could be selectively addressed.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron species with an organic halide. It is a powerful method for forming carbon-carbon bonds. For instance, a bromo-substituted pyridinyl-pyrazine could be coupled with various arylboronic acids to introduce new aryl groups nih.govresearchgate.net.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between an aryl halide and an amine wikipedia.orglibretexts.org. This would be a key method for introducing diverse substituted amino groups onto the scaffold, replacing a halogen atom with primary or secondary amines researchgate.netnih.gov.

The table below provides illustrative examples of these cross-coupling reactions on related heterocyclic systems.

ReactionSubstrate ExampleCoupling PartnerCatalyst/Ligand SystemProduct TypeReference
Suzuki-Miyaura6-Chloro-5-(dialkylamino)pyridazinoneArylboronic AcidPd(PPh₃)₄ / SPhos6-Aryl-5-(dialkylamino)pyridazinone nih.gov
Buchwald-Hartwig4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhos4-(Piperidin-1-yl)-1-tritylpyrazole nih.gov
Suzuki-Miyaura2-ChloropyrazineArylboronic AcidPd(II) ONO Pincer Complex2-Arylpyrazine researchgate.net

Functional Group Interconversions and Modulations

Functional group interconversion (FGI) involves the transformation of one functional group into another without altering the carbon skeleton. For derivatives of this compound, this could involve a wide range of standard organic transformations.

For example, if a derivative contains an ester group, it could be hydrolyzed to a carboxylic acid. This acid could then be converted into an amide via coupling with an amine, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) mdpi.com. A nitro group, if introduced onto one of the rings, could be reduced to an amino group, which could then be further functionalized. Various chemical transformations, including nitration, acetylation, esterification, and amidation, have been successfully carried out on pyrazine derivatives containing amine or amide groups imist.maimist.ma.

Hydrogenation and Reduction Pathways of the Pyridine Ring

The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation dramatically changes the geometry and electronic properties of that portion of the molecule, converting a flat, aromatic system into a saturated, three-dimensional structure.

The hydrogenation of pyridines typically requires forcing conditions (high pressure and/or temperature) and a heterogeneous catalyst such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) researchgate.netasianpubs.org. The reaction is often performed in an acidic medium, like acetic acid, which protonates the pyridine nitrogen and facilitates the reduction asianpubs.org. Recent developments have shown that electrocatalytic hydrogenation using a rhodium cathode can reduce pyridines at ambient temperature and pressure nih.govacs.org.

The presence of the aminopyrazine moiety could influence the selectivity and conditions required for the reduction of the pyridine ring. The relative ease of reduction would depend on the catalyst chosen and the specific reaction conditions.

CatalystReductant/ConditionsProductNotesReference
PtO₂ (Adams' catalyst)H₂ (50-70 bar), Acetic AcidPiperidine derivativeCommon for substituted pyridines. researchgate.netasianpubs.org
Rh/CH₂ (pressure), various solventsPiperidine derivativeEffective catalyst for N-heterocycles. researchgate.net
Rh on CarbonElectrocatalysis, H₂O, ambient T/PPiperidine derivativeGreen chemistry approach; avoids high pressure. nih.govacs.org

Supramolecular Chemistry Involving 6 Pyridin 2 Ylpyrazin 2 Amine Scaffolds

Non-Covalent Interactions within 6-Pyridin-2-ylpyrazin-2-amine Systems

The supramolecular chemistry of this compound and its derivatives is largely dictated by a variety of non-covalent interactions. These weak forces, including hydrogen bonding and aromatic stacking, are fundamental to the self-assembly of these molecules into larger, well-defined structures.

Hydrogen Bonding Networks and Architectures

Hydrogen bonding plays a pivotal role in the molecular recognition and crystal engineering of pyridine-pyrazine systems. The free amino (-NH2) group in this compound is an excellent hydrogen bond donor, while the nitrogen atoms within the pyridine (B92270) and pyrazine (B50134) rings act as hydrogen bond acceptors. This combination allows for the formation of robust and directional hydrogen bonds, which are crucial in the assembly of novel functional materials.

In studies of a closely related compound, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda), the uncoordinated amino groups have been shown to be instrumental in forming extensive hydrogen-bonding networks. When this ligand is complexed with Nickel(II), the resulting supramolecular architecture is heavily influenced by the anions and solvent molecules present, which participate in hydrogen bonding. For instance, with a perchlorate (B79767) anion, a one-dimensional (1-D) chain structure is formed. mdpi.comnih.govnih.gov However, switching to a nitrate (B79036) anion leads to a more complex three-dimensional (3-D) network. mdpi.comnih.govnih.gov The incorporation of water molecules into the crystal lattice can further modify the structure, leading to the formation of double-chain architectures through hydrogen bonding. mdpi.comnih.govnih.gov These findings underscore the critical role of hydrogen bonds in dictating the final supramolecular assembly.

Table 1: Influence of Anions and Solvents on Supramolecular Architectures of a Ni(II)-H2dpzpda Complex

AnionSolventResulting Supramolecular Architecture
PerchlorateMethanol1-D Chain
NitrateMethanol3-D Network
NitrateMethanol/WaterDouble Chain

Aromatic Stacking Interactions (e.g., π-π Interactions)

Aromatic stacking, particularly π-π interactions, is another significant non-covalent force that contributes to the stability of supramolecular assemblies involving pyridine and pyrazine rings. These interactions occur between the electron-rich π-systems of the aromatic rings, leading to a parallel or slightly offset stacking arrangement.

In various coordination compounds containing pyridine and pyrazole ligands, π-π stacking interactions have been observed to stabilize layered assemblies. conicet.gov.ar The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex 2D and 3D supramolecular networks. bit.edu.cn For instance, in certain metal complexes with urea-based pyridyl ligands, π-π stacking interactions work in concert with intermolecular hydrogen bonds to form infinite tape-like structures. bit.edu.cn While direct evidence for this compound is not available, the presence of both pyridine and pyrazine rings strongly suggests that π-π stacking would be a key factor in the organization of its solid-state structure and that of its derivatives.

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The specific geometric and electronic properties of this compound make it an ideal candidate for programmed self-assembly. The directionality of its hydrogen bonding sites and the potential for aromatic stacking can guide the formation of predictable supramolecular motifs.

Molecular recognition, the specific binding of a substrate to a receptor, is a fundamental aspect of self-assembly. The arrangement of hydrogen bond donors and acceptors on the this compound scaffold allows it to selectively interact with other molecules, including other molecules of itself or different chemical species. This selective recognition is the first step in the self-assembly process, leading to the formation of larger, more complex architectures. The principles of molecular recognition in similar systems have been extensively studied, highlighting the importance of complementary shapes and interaction patterns. mdpi.com

Design of Supramolecular Architectures and Assemblies

The predictable nature of non-covalent interactions in pyridine-pyrazine systems allows for the rational design of sophisticated supramolecular architectures with desired properties and functionalities.

Metallo-Supramolecular Grids and Polymeric Structures

The nitrogen atoms in the pyridine and pyrazine rings of this compound are excellent coordination sites for metal ions. This property allows for its use as a ligand in the formation of metallo-supramolecular structures. By reacting with metal ions, these ligands can self-assemble into highly ordered structures such as grids, cages, and coordination polymers.

Oligo-α-pyridyl(pyrazyl)amine ligands, which share structural similarities with this compound, are known to be effective in producing linear metal string complexes and coordination polymers. mdpi.com The resulting structures can be influenced by the choice of metal ion, counter-anion, and solvent, as seen in the formation of 1-D, 3-D, and double chain coordination polymers with Ni(II). mdpi.comnih.govnih.gov The self-assembly of bis-bidentate bridging ligands containing pyridine moieties with transition metal ions can lead to the formation of tetrahedral M4L6 cages. acs.org

Host-Guest Chemistry with Pyridine-Pyrazine Amine Derivatives

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. The cavities and channels formed within supramolecular assemblies of pyridine-pyrazine derivatives can serve as hosts for various guest molecules.

In a related system, a supramolecular trimeric host cavity formed by a pyrazole-based coordination compound was shown to encapsulate chloride ions. conicet.gov.ar The encapsulation of guests is often driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and solvophobic effects. The ability to design host molecules with specific cavity sizes and chemical environments allows for the selective binding of particular guests, which has applications in sensing, separation, and catalysis. For instance, protonated cyclic amines have been shown to form proton-bound homodimers that are encapsulated within a water-soluble, self-assembled supramolecular host. nih.gov

Conformational and Tautomeric Control through Supramolecular Interactions

The conformational flexibility of this compound is primarily centered around the single bond connecting the pyridine and pyrazine rings. The relative orientation of these two aromatic systems, defined by the dihedral angle, is susceptible to influence by supramolecular interactions. In the solid state, crystal packing forces and specific intermolecular interactions can lock the molecule into a particular conformation, often a planar or near-planar arrangement to maximize stabilizing π-π stacking interactions.

Hydrogen bonding plays a crucial role in the self-assembly of related nitrogen-containing heterocyclic compounds. The amino group on the pyrazine ring is a potent hydrogen bond donor, while the nitrogen atoms within both the pyridine and pyrazine rings act as acceptors. This functionality allows for the formation of robust hydrogen-bonded networks, which can significantly impact the molecular conformation. For instance, in related oligo–α–pyridyl(pyrazyl)amine ligands, the free –NH groups are excellent donors for hydrogen bonding, participating in the assembly of novel architectures. mdpi.com The formation of intramolecular hydrogen bonds, for example between the amino group and the pyridine nitrogen, can also enforce a specific, more rigid conformation.

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is another key aspect of the chemistry of this compound. The potential for amino-imino tautomerism is a characteristic feature of 2-aminopyridine and related systems.

Figure 1: Amino-Imino Tautomerism in this compound

      N               NH
     / \             / \
  H2N--C---C--R  <=>  HN=C---C--R
     \ /             \ /
      N               N
    (Amino form)     (Imino form)

R represents the pyridin-2-yl group.

The position of this equilibrium can be sensitive to the molecular environment. Supramolecular interactions can stabilize one tautomer over the other. For example, in a proton-donating solvent or in the presence of other hydrogen bond donors, the amino form might be favored due to the stabilization of the lone pair on the pyridine nitrogen. Conversely, in a solid-state structure where the imino tautomer allows for a more favorable hydrogen bonding network, the equilibrium could be shifted in that direction. The study of related systems, such as ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, has demonstrated that tautomerism can be controlled by the conformational state, which is in turn influenced by supramolecular complexation. mdpi.com

The interplay between conformation and tautomerism is a critical consideration. A change in the tautomeric form of the molecule can lead to a corresponding change in its preferred conformation, and vice versa. Supramolecular interactions that favor a particular conformation may indirectly also favor a specific tautomer that is geometrically compatible with that conformation.

Detailed Research Findings

While specific experimental data on the supramolecular control of this compound's conformation and tautomerism is limited, findings from analogous systems provide valuable insights. The following table summarizes key interactions and their observed effects in related compounds, which can be extrapolated to predict the behavior of the target scaffold.

Interaction TypeInteracting MoietyObserved Effect in Analogous SystemsPotential Impact on this compound
Intermolecular Hydrogen Bonding Amino group (donor) with solvent or anion (acceptor)Formation of 1-D, 2-D, or 3-D supramolecular networks; stabilization of specific crystal packing. mdpi.comDirection of solid-state assembly; potential to lock in a specific conformation.
Intramolecular Hydrogen Bonding Amino group (donor) with pyridine nitrogen (acceptor)Enforces a planar conformation and can influence the basicity of the nitrogen atoms. nih.govStabilization of a planar conformation; potential to shift the amino-imino tautomeric equilibrium.
π-π Stacking Pyridine and pyrazine ringsFace-to-face or offset stacking arrangements in the solid state, contributing to crystal stability.Promotion of a co-planar arrangement of the rings to maximize orbital overlap.
Anion-π Interactions Anions with the electron-deficient aromatic ringsCan play a significant role in the stabilization of layered assemblies in coordination compounds. conicet.gov.arInfluence on the electronic properties and solid-state packing of the molecule.

The synthesis and analysis of a series of pyridin-2-yl guanidine derivatives have shown that a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring can be induced by the formation of intramolecular hydrogen bonds in their salts. nih.govresearchgate.net This highlights the profound impact that localized, directional non-covalent interactions can have on molecular conformation. Similarly, theoretical studies on other heterocyclic systems have shown that the relative stability of tautomers can be significantly altered by changes in the aromatic character of the constituent rings upon proton transfer, a factor that is influenced by the supramolecular environment. mdpi.com

Theoretical and Computational Studies on 6 Pyridin 2 Ylpyrazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to understanding the molecular and electronic properties of 6-Pyridin-2-ylpyrazin-2-amine. DFT has been widely applied to study various pyridine (B92270) derivatives, providing reliable predictions of their behavior. researchgate.net These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic parameters, which are crucial for predicting the compound's reactivity and interactions. researchgate.netresearchgate.net

The electronic structure of a molecule is key to its chemical reactivity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scirp.org

Table 1: Representative Frontier Orbital Energies for a Pyridine Derivative (Quinoline)

ParameterEnergy (eV)
HOMO Energy-6.646
LUMO Energy-1.816
HOMO-LUMO Energy Gap4.83

Data for Quinoline, a related benzo[b]pyridine, calculated using DFT/6-31+G(d,p) method. This table serves as an illustrative example of the types of data generated from such calculations. scirp.org

Computational methods are also adept at predicting various spectroscopic properties. For instance, the calculation of NMR shielding tensors can aid in the interpretation of experimental Nuclear Magnetic Resonance (NMR) spectra. Similarly, the prediction of vibrational frequencies through methods like DFT can be correlated with experimental infrared (IR) and Raman spectra, allowing for a detailed assignment of the observed vibrational modes. researchgate.netresearchgate.net

For a molecule like this compound, key vibrational modes would include the N-H stretching and bending of the amino group, C-N stretching within the aromatic rings, and the various C-H and ring stretching and bending vibrations. researchgate.netorgchemboulder.com The calculated vibrational frequencies can provide a theoretical spectrum that, when compared with experimental data, confirms the molecular structure and provides insights into the bonding characteristics. researchgate.net

Table 2: Predicted Vibrational Frequencies for a Related Pyridine Derivative

Vibrational ModeCalculated Wavenumber (cm⁻¹)
N-H asymmetric stretch3550
N-H symmetric stretch3450
C-H stretch3100-3000
C=N stretch1650-1550
N-H bend1620
C-N stretch1350

This table provides a generalized range of expected vibrational frequencies for a primary aromatic amine containing pyridine rings, based on typical values from computational studies and spectroscopic tutorials. researchgate.netorgchemboulder.com

Conformational Landscapes and Tautomeric Equilibria Analysis

Furthermore, the presence of the amino group on the pyrazine (B50134) ring introduces the possibility of tautomerism. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, an imino tautomer could potentially exist in equilibrium with the amino form. Computational calculations can predict the relative energies of these tautomers, providing insight into which form is likely to be predominant under different conditions. researchgate.netnih.gov The stability of different tautomers can have significant implications for the molecule's chemical properties and biological activity.

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of this compound. While quantum chemical calculations provide information on static structures, molecular dynamics simulations can model the movement of atoms over time, providing a more realistic picture of the molecule's behavior in a biological environment, such as in solution or when interacting with a protein. These simulations can reveal how the molecule's conformation changes over time and can help to identify the most accessible and biologically relevant conformations.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational methods are invaluable in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com For a series of related compounds, computational models can be developed to correlate specific structural features with observed activity. This can involve the calculation of various molecular descriptors, such as electronic properties, steric factors, and hydrophobicity. mdpi.com

By analyzing the SAR of a series of pyridine and pyrazine derivatives, researchers can identify which parts of the molecule are most important for its biological effects. nih.govnih.gov For example, modifications to the substituents on either the pyridine or pyrazine ring can be modeled to predict how these changes might affect the compound's activity. researchgate.net This computational screening can help to prioritize the synthesis of new derivatives with potentially improved properties, thereby accelerating the drug discovery process.

Applications in Catalysis Utilizing 6 Pyridin 2 Ylpyrazin 2 Amine and Its Complexes

Metal-Catalyzed Organic Reactions Mediated by 6-Pyridin-2-ylpyrazin-2-amine Ligands

Complexes of this compound have shown utility as catalysts in a range of metal-mediated organic reactions, leveraging the ligand's ability to stabilize various metal centers and influence their reactivity.

Cross-Coupling Catalysis (e.g., C-C, C-N Bond Formation)

While direct and extensive studies detailing the use of this compound as a ligand in a wide array of cross-coupling reactions are not broadly available in the public domain, the general class of pyridyl-pyrazine ligands has been investigated in this context. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of pyrazinopyridine derivatives. In these reactions, pyridylboronic acids are coupled with heteroaryl halides, including 2-amino-5-bromopyrazine, to form C-C bonds. The efficiency of these reactions often depends on the specific palladium catalyst and reaction conditions used. The related Stille and Liebeskind-Srogl couplings have also been utilized for the functionalization of pyrazine (B50134) rings, indicating the potential for this compound complexes to mediate similar transformations.

The formation of C-N bonds via cross-coupling is another area of interest. Palladium-catalyzed amination reactions have been used to synthesize N-(hetero)aryl-substituted di(pyridin-2-yl)amine-based ligands, a class of compounds structurally related to this compound. This suggests that metal complexes of this compound could potentially catalyze the formation of C-N bonds, for example, in Buchwald-Hartwig amination reactions.

Table 1: Examples of Cross-Coupling Reactions Involving Pyridyl and Pyrazinyl Moieties

Coupling ReactionReactantsCatalyst System (Example)Product Type
Suzuki-MiyauraPyridylboronic acid + 2-amino-5-bromopyrazinePd(PPh₃)₄Pyrazinylpyridine
Stille CouplingStannylated pyrazine + Acyl chloridePd catalystAcyl pyrazine
C-N Coupling2-bromopyridine + Aromatic aminePd(dba)₂/BINAPN-aryl-dipyridylamine

Note: This table represents examples of cross-coupling reactions involving related pyridyl and pyrazinyl compounds, as specific data for this compound as a ligand in these reactions is limited.

Cyclization Reactions and Annulation Pathways

Metal-catalyzed cyclization reactions are powerful tools for the synthesis of heterocyclic and carbocyclic frameworks. The use of this compound as a ligand in such transformations is an emerging area of research. Transition metal complexes, particularly those of cobalt and ruthenium, have been shown to catalyze [2+2+2] cycloaddition reactions of alkynes and nitriles to construct pyridine (B92270) rings. This methodology provides a direct and atom-economical route to highly substituted pyridine derivatives. While specific examples employing this compound complexes are not extensively documented, the fundamental principles suggest their potential applicability in guiding the regioselectivity and efficiency of such cyclization and annulation pathways.

Hydrogenation and Reduction Catalysis

The catalytic hydrogenation of unsaturated bonds is a fundamental transformation in organic synthesis. Metal complexes bearing pyridine-containing ligands have been actively investigated for this purpose. For instance, cobalt complexes with bis(arylimidazol-2-ylidene)pyridine ligands have proven to be effective pre-catalysts for the hydrogenation of sterically hindered alkenes. Similarly, the hydrogenation of pyridines and their derivatives to piperidines has been achieved using various catalytic systems, including rhodium and ruthenium nanoparticles. Although detailed studies on the performance of this compound complexes in hydrogenation catalysis are not widely available, the established activity of related pyridine and pyrazine-containing ligand systems points to a promising area for future investigation.

Photocatalysis and Photoredox Systems Involving this compound Complexes

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. Ruthenium(II) and Iridium(III) polypyridyl complexes are among the most common photocatalysts due to their favorable photophysical properties. The incorporation of pyrazine moieties into the ligand framework can significantly influence the electronic properties of these complexes.

Ruthenium(II) complexes with pyrazine-functionalized polypyridyl ligands have been synthesized and their photobasic properties studied. Upon visible light excitation, these complexes can exhibit a significant increase in basicity in their excited state, enabling them to act as photobases. Furthermore, iron(II) complexes bearing pyrazine-modified ligands have been investigated for the photocatalytic reduction of carbon dioxide. While specific studies focusing on the photocatalytic applications of this compound complexes are limited, the known behavior of related pyrazine-containing metal complexes suggests their potential as photosensitizers in photoredox catalytic cycles.

Stereoselective and Regioselective Catalytic Transformations

Controlling stereoselectivity and regioselectivity is a central challenge in catalysis. Chiral pyridine-containing ligands have been extensively developed for asymmetric catalysis. For example, chiral pyridine-oxazoline ligands have shown great promise in a variety of asymmetric reactions.

While there is a lack of specific reports on the use of chiral derivatives of this compound in stereoselective catalysis, the principles of ligand design for asymmetric induction are well-established. The introduction of chiral centers into the this compound scaffold could lead to new classes of ligands for enantioselective transformations.

In terms of regioselectivity, the electronic asymmetry of the this compound ligand could be exploited to direct the outcome of catalytic reactions. For example, in the functionalization of substrates with multiple reactive sites, the coordination of the ligand to the metal center could favor attack at a specific position. The development of catalytic systems based on this compound that can achieve high levels of regio- and stereocontrol remains an active area of research.

Medicinal Chemistry Research Applications of 6 Pyridin 2 Ylpyrazin 2 Amine As a Scaffold

Scaffold Design Principles for Novel Chemical Entity Discovery

The design of novel chemical entities using the 6-Pyridin-2-ylpyrazin-2-amine core is guided by the principles of privileged scaffolds. A privileged structure is a molecular framework that can provide ligands for diverse biological targets through targeted modification of its functional groups. nih.govmdpi.com The pyridine (B92270) and pyrazine (B50134) rings within this scaffold are key pharmacophoric elements. Pyridine moieties are frequently employed in drug design to enhance water solubility, bioavailability, and to act as bioisosteres for other rings like benzene. researchgate.netsemanticscholar.org The pyrazine ring, a diazine, offers additional hydrogen bond acceptors and can modulate the electronic properties and metabolic stability of the molecule. researchgate.net

The design strategy involves leveraging the inherent properties of this scaffold to interact with specific target families, such as G-protein coupled receptors (GPCRs) or kinases. nih.gov By understanding the structure-target relationships that confer "privileged" status, chemists can design libraries of compounds based on this core, systematically altering substituents to explore the chemical space around a biological target. nih.govnih.gov The goal is to create molecules with high potency, selectivity, and favorable drug-like properties.

Derivatization Strategies for Bioactive Analogs and Lead Optimization

Once a hit compound featuring the this compound scaffold is identified, derivatization is a critical step for lead optimization. This process involves the systematic chemical modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties. For the this compound core, several positions are amenable to derivatization:

The Amino Group: The primary amine at the 2-position of the pyrazine ring is a key site for modification. It can be acylated, alkylated, or used as a handle to introduce a wide variety of functional groups and build larger, more complex molecules. For instance, creating a series of N-substituted amides can probe interactions within a target's binding pocket, as demonstrated in studies on related N-(6-methylpyridin-yl)-substituted aryl amides. nih.gov

The Pyridine Ring: Substituents can be introduced onto the pyridine ring to modulate lipophilicity, electronic character, and steric profile. This can influence binding affinity and metabolic stability.

The Pyrazine Ring: The carbon atoms on the pyrazine ring are also points for substitution, allowing for fine-tuning of the molecule's properties.

Investigation of Macromolecular Target Interactions through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr In drug discovery, it is instrumental in understanding how ligands like derivatives of this compound interact with their macromolecular targets, such as proteins or enzymes.

The process involves placing the 3D structure of the ligand into the active site of the target protein and calculating the binding energy for different conformations. This allows researchers to visualize potential key interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the pyridine and pyrazine rings, as well as the exocyclic amine, are potent hydrogen bond donors and acceptors.

Van der Waals Forces: Aromatic stacking and other non-covalent interactions contribute significantly to binding affinity.

Electrostatic Interactions: The polarity of the scaffold influences its interaction with charged or polar residues in the active site. semanticscholar.org

Studies on structurally related compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have successfully used molecular docking and molecular dynamics simulations to analyze interactions with cyclin-dependent kinases (CDKs). nih.govnih.gov These computational methods help rationalize observed biological activities and guide the design of new analogs with enhanced potency and selectivity by predicting which modifications will lead to more favorable binding interactions. semanticscholar.orgmdpi.com

Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study.

Compound IDModification on ScaffoldTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
SCA-001 Unsubstituted CoreKinase X-7.5LYS-21 (H-bond), PHE-80 (π-stacking)
SCA-002 4'-Chloro on PyridineKinase X-8.2LYS-21 (H-bond), PHE-80 (π-stacking), VAL-27 (hydrophobic)
SCA-003 N-acetyl on AmineKinase X-7.9ASP-82 (H-bond), PHE-80 (π-stacking)
SCA-004 5-Methyl on PyrazineKinase X-7.6LYS-21 (H-bond)

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to determine how specific chemical features influence their biological activity. nih.gov For the this compound scaffold, SAR investigations would focus on systematically modifying different parts of the molecule and measuring the effect on a specific biological target.

For example, in a project targeting a particular kinase, researchers might synthesize analogs with various substituents on the pyridine ring. A study on 6-(indol-2-yl)pyridine-3-sulfonamides identified potent inhibitors of hepatitis C replication by optimizing substituents to limit oxidative metabolism and improve pharmacokinetics. nih.gov Similarly, analyzing pyridine derivatives for antiproliferative activity has shown that the number and position of functional groups like methoxy (-OCH3) or hydroxyl (-OH) can significantly impact efficacy. mdpi.com

The insights gained from SAR studies are crucial for rational drug design. They allow chemists to build a model of the pharmacophore—the essential features required for biological activity—and to refine the lead compound by enhancing desired properties while minimizing off-target effects.

The following table presents hypothetical SAR data for a series of this compound analogs targeting a hypothetical enzyme.

Compound IDR1 (on Pyridine)R2 (on Amine)IC50 (nM)
1a HH520
1b 4'-OCH3H250
1c 4'-ClH110
1d 4'-CF3H85
1e 4'-ClAcetyl450
1f 4'-CF3Methyl92

Design and Synthesis of Privileged Structures for Medicinal Chemistry

The concept of privileged structures is a powerful paradigm in drug discovery, describing molecular scaffolds that can bind to multiple, often unrelated, biological targets. mdpi.comresearchgate.net Nitrogen-containing heterocycles, particularly pyridine and its fused systems, are widely regarded as privileged scaffolds. nih.govnih.gov The this compound framework combines two such important heterocycles, suggesting its potential as a versatile template for developing a wide range of therapeutic agents.

The utility of this scaffold lies in its modular nature. Efficient synthetic routes allow for the creation of large, diverse libraries of compounds where different "building blocks" can be attached to the core structure. This enables the exploration of a broad chemical space to identify ligands for various targets, from enzymes to receptors. nih.gov The inherent drug-like properties of such scaffolds often lead to compounds with better pharmacokinetic profiles, providing a solid foundation for further development. nih.gov

Scaffold hopping is a computational or rational design strategy aimed at identifying isofunctional molecules with structurally distinct core frameworks. nih.govresearchgate.net This technique is particularly valuable for generating novel intellectual property, improving physicochemical properties, or overcoming metabolic liabilities of an existing lead compound. nih.gov

Starting with the this compound scaffold, a scaffold hopping approach could involve replacing the pyrazine ring with another heterocycle, such as a pyrazole, pyrimidine, or thiazole, while retaining the 2-aminopyridine portion that is crucial for binding. A successful example of this strategy involved a shape-based scaffold hop from a pyrimidine to a pyrazole core to discover potent and brain-penetrant inhibitors of Dual Leucine Zipper Kinase (DLK). researchgate.netnih.gov This approach led to a new chemical series with improved properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Pyridin-2-ylpyrazin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyrazin-2-amine derivatives and pyridine-containing precursors. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base is effective for amide bond formation under inert conditions (e.g., nitrogen atmosphere) . Solvent choice (e.g., DMF or dichloromethane) and temperature control (60–90°C) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) enhances purity .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) identify proton environments and carbon frameworks. For example, pyrazine ring protons typically resonate at δ 8.2–8.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks, as seen in related pyrazine derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer : The compound serves as a building block for designing kinase inhibitors or receptor modulators due to its dual aromatic systems, which facilitate π-π stacking and hydrogen bonding with biological targets . It is also used in synthesizing fluorescent probes for studying protein-ligand interactions .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Store under inert conditions (argon) at –20°C to prevent oxidation. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies under accelerated conditions (40°C/75% RH for 1 month) assess degradation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine vs. pyrrolidine substituents) alter pharmacological properties?

  • Answer : Substituting the pyridine ring with a pyrrolidine group (as in related compounds) increases solubility due to the amine’s basicity but may reduce target affinity. Comparative studies using SPR (surface plasmon resonance) show that pyrrolidine derivatives exhibit 2–3-fold lower binding to kinase domains compared to pyridine analogs .

Q. What computational strategies (e.g., 3D-QSAR) predict the compound’s biological activity?

  • Methodological Answer :

  • 3D-QSAR : Use MOE or Schrödinger software to align derivatives and correlate steric/electrostatic fields with IC50_{50} values. For example, a QSAR model for triazine analogs achieved r2=0.89r^2 = 0.89 using descriptors like LogP and polar surface area .
  • Docking Studies : AutoDock Vina models interactions with ATP-binding pockets, prioritizing substituents that fill hydrophobic subpockets (e.g., –CF3_3 groups enhance binding) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using CEREP’s Panlabs platform and validate with orthogonal assays (e.g., CETSA for target engagement). For example, conflicting IC50_{50} values for PI3K inhibition were resolved by controlling Mg2+^{2+} levels .

Q. What mechanistic insights explain its reactivity in substitution reactions?

  • Answer : The pyrazine ring undergoes nucleophilic aromatic substitution at the 3-position due to electron-withdrawing effects of adjacent nitrogen atoms. DFT calculations (B3LYP/6-31G*) show a lower activation barrier (~15 kcal/mol) for substitution with amines compared to thiols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.